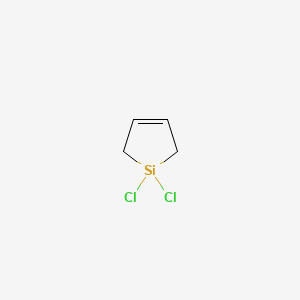

1,1-Dichloro-1-silacyclo-3-pentene

Description

Properties

CAS No. |

872-46-8 |

|---|---|

Molecular Formula |

C4H6Cl2Si |

Molecular Weight |

153.08 g/mol |

IUPAC Name |

1,1-dichloro-2,5-dihydrosilole |

InChI |

InChI=1S/C4H6Cl2Si/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 |

InChI Key |

KXQIMLAMKLUPJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC[Si]1(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,1-Dichloro-1-silacyclo-3-pentene is CHClSi, and it has a molecular weight of 153.083 g/mol. The compound features a unique silacyclopentene structure that contributes to its reactivity and potential applications in organic synthesis and materials science.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile building block for the preparation of various organosilicon compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex silanes and siloxanes.

Table 1: Key Reactions Involving this compound

Material Science

The compound is explored for its potential in the development of new materials, particularly in coatings and adhesives. Its silane functionality allows for enhanced adhesion properties when applied to substrates.

Case Study: Silane-Based Coatings

Research indicates that coatings formulated with this compound exhibit improved durability and resistance to environmental degradation compared to traditional coatings. This has implications for applications in automotive and aerospace industries.

Environmental Applications

The reactivity of this compound allows for its use in environmental chemistry, particularly in the remediation of chlorinated solvents. Its ability to form stable complexes can aid in the detoxification of contaminated sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, indirect comparisons can be drawn with other cyclic compounds mentioned in the evidence, focusing on structural and functional differences:

(a) Cyclopentane Derivatives

- Cyclopentane, 1-methylene-3-(1-methylethylidene) ():

- Structure : A fully carbon-based cyclopentane ring with methylene and isopropylidene substituents.

- Physical Properties : Boiling point = 157.8±15.0 °C (predicted), density = 0.83±0.1 g/cm³ (predicted) .

- Key Difference : Lacks silicon and chlorine substituents, leading to lower polarity and distinct reactivity compared to silacyclo compounds.

(b) Bicyclic Amines

- Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride (): Structure: A strained bicyclic framework with dimethylamine groups and hydrochloride salts. Molecular Weight: 227.08838 g/mol . Key Difference: Nitrogen-containing bicyclic structure with ionic character, contrasting with the neutral, silicon-based monocyclic system of 1,1-dichloro-1-silacyclo-3-pentene.

(c) Aromatic Nitro Compounds

- 1-Nitronaphthalene (): Structure: A naphthalene derivative with a nitro group at the 1-position. Reactivity: Highly electrophilic due to the nitro group, enabling participation in aromatic substitution reactions. Key Difference: Planar aromatic system vs. non-aromatic silacycloalkene, leading to divergent applications (e.g., explosives vs. organosilicon intermediates).

Structural and Functional Analysis

Q & A

(Basic) What are the recommended methods for synthesizing 1,1-Dichloro-1-silacyclo-3-pentene in a laboratory setting?

Methodological Answer:

The synthesis of this compound requires a combination of retrosynthetic analysis and experimental validation. AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by leveraging reaction databases to identify precursor molecules and intermediates . Experimental protocols should include stepwise procedures for cyclization and chlorination, with strict control of reaction conditions (temperature, solvent, catalysts). Post-synthesis purification via fractional distillation or column chromatography is critical, followed by rigorous characterization (NMR, mass spectrometry) to confirm structure and purity. Documentation must adhere to journal standards, including detailed reagent quantities, reaction times, and spectral data .

(Basic) How should researchers characterize the molecular structure of this compound to ensure accuracy?

Methodological Answer:

Structural characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR to identify proton and carbon environments, with Si NMR for silicon bonding analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula via exact mass.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable.

- IR Spectroscopy : To detect functional groups (e.g., Si-Cl stretches).

Data should be cross-validated against computational predictions (e.g., DFT-optimized structures) and published spectra of analogous silacyclo compounds. All data must be reported with experimental parameters (e.g., solvent, spectrometer frequency) to ensure reproducibility .

(Advanced) What strategies can resolve contradictions in spectroscopic data observed for this compound derivatives?

Methodological Answer:

Contradictions often arise from impurities, isomerism, or instrumental artifacts. To address these:

- Purity Verification : Use HPLC or GC-MS to rule out byproducts .

- Multi-Technique Cross-Validation : Combine NMR, X-ray, and computational data (e.g., DFT chemical shift predictions) to confirm assignments .

- Dynamic Experiments : Variable-temperature NMR or time-resolved spectroscopy to detect tautomerism or conformational changes.

- Collaborative Peer Review : Share raw data with experts to identify overlooked nuances in spectral interpretation .

(Advanced) How can computational chemistry be integrated with experimental data to elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Modeling : Use density functional theory (DFT) to calculate transition states and intermediates for proposed pathways (e.g., ring-opening reactions). Compare activation energies with experimental kinetic data .

- Molecular Dynamics (MD) Simulations : Study solvent effects or catalytic interactions under varying conditions.

- Spectroscopic Predictions : Simulate IR/NMR spectra of intermediates to match experimental observations.

- Hybrid Workflows : Iterate between computational predictions and lab experiments, refining models based on discrepancies .

(Basic) What are the key considerations for ensuring reproducibility in the synthesis of silacyclo compounds like this compound?

Methodological Answer:

- Detailed Protocols : Document exact reagent grades, equipment calibration, and environmental controls (humidity, inert atmosphere).

- Supplementary Data : Provide raw spectral files, chromatograms, and crystallographic data in supporting information .

- Batch Consistency : Repeat syntheses across multiple labs to identify variables affecting yield or purity.

- Literature Benchmarking : Compare results with prior studies on analogous compounds to validate methods .

(Advanced) How do environmental factors such as temperature and solvent polarity influence the stability and reactivity of this compound?

Methodological Answer:

- Controlled Stability Studies : Incubate the compound in solvents of varying polarity (e.g., hexane vs. DMSO) at controlled temperatures. Monitor degradation via UV-Vis or NMR over time.

- Kinetic Profiling : Use Arrhenius plots to quantify activation energy for decomposition.

- Surface Interactions : Investigate adsorption/desorption dynamics on silica or metal surfaces using microspectroscopic techniques (e.g., AFM-IR) .

- Solvent-Screening Workflows : Test reactivity under diverse conditions (e.g., ionic liquids, supercritical CO) to identify optimal media for specific reactions.

(Advanced) How can researchers design experiments to investigate the ring-opening reactions of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl), transition metals (e.g., Pd complexes), and organocatalysts in parallel reactions.

- In Situ Monitoring : Use flow NMR or Raman spectroscopy to track intermediate formation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Computational Pre-Screening : Predict catalytic efficacy via DFT before lab testing to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.